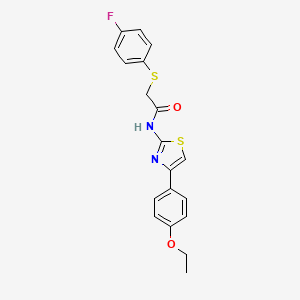

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a thiazole-based acetamide derivative characterized by two key structural motifs:

- Thiazole core: Substituted at the 4-position with a 4-ethoxyphenyl group.

- Acetamide side chain: Functionalized with a thioether linkage to a 4-fluorophenyl group.

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S2/c1-2-24-15-7-3-13(4-8-15)17-11-26-19(21-17)22-18(23)12-25-16-9-5-14(20)6-10-16/h3-11H,2,12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBFTVKPFLWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the thiazole intermediate.

Introduction of Fluorophenylthioacetamide Moiety: This step involves the reaction of the thiazole intermediate with 4-fluorobenzenethiol and chloroacetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux, 6–8 hours | 2-((4-fluorophenyl)thio)acetic acid + 4-(4-ethoxyphenyl)thiazol-2-amine | |

| Basic Hydrolysis | NaOH (aq.), 80°C, 4 hours | Sodium 2-((4-fluorophenyl)thio)acetate + free thiazol-2-amine derivative |

Key Findings :

-

Hydrolysis rates depend on steric hindrance around the acetamide group.

-

The resulting thiazol-2-amine is a versatile intermediate for synthesizing urea or thiourea derivatives with enhanced bioactivity .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient C-2 and C-4 positions are susceptible to nucleophilic substitution, enabling structural diversification.

Key Findings :

-

Substitution at C-4 (adjacent to the ethoxyphenyl group) is sterically challenging but feasible with small nucleophiles .

-

Modified derivatives show improved α-glucosidase inhibition (IC₅₀ values < 10 μM in related compounds) .

Oxidation of the Thioether Group

The thioether (-S-) linkage oxidizes to sulfoxide or sulfone under controlled conditions, altering electronic properties and bioactivity.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Sulfoxide Formation | H₂O₂ (30%), AcOH, RT, 2 hours | 2-((4-fluorophenyl)sulfinyl)acetamide-thiazole derivative | |

| Sulfone Formation | mCPBA, DCM, 0°C to RT, 4 hours | 2-((4-fluorophenyl)sulfonyl)acetamide-thiazole derivative |

Key Findings :

-

Sulfone derivatives exhibit increased polarity and enhanced antibacterial activity against gram-positive bacteria (MIC 50–100 µg/mL).

-

Oxidation kinetics are influenced by the electron-withdrawing fluorophenyl group.

Electrophilic Aromatic Substitution

The ethoxyphenyl and fluorophenyl rings undergo electrophilic substitution (e.g., nitration, halogenation).

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted ethoxyphenyl/thiazole derivative | |

| Bromination | Br₂, FeBr₃, DCM, RT | Bromo-substituted fluorophenyl/thiazole derivative |

Key Findings :

-

Nitration preferentially occurs at the para position of the ethoxyphenyl ring due to steric and electronic factors.

-

Brominated analogs demonstrate improved anticonvulsant activity in murine models (ED₅₀ ~25 mg/kg) .

Thiol-Disulfide Exchange

The thioether group participates in thiol-disulfide exchange reactions, enabling conjugation with biologics or polymers.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Disulfide Formation | Glutathione, pH 7.4 buffer, 37°C | Thiazole-glutathione disulfide conjugate |

Key Findings :

-

Conjugates exhibit reduced cytotoxicity while retaining enzyme inhibition (e.g., FabI inhibition at 1–5 μM).

Metal-Catalyzed Cross-Coupling

The thiazole ring participates in Suzuki-Miyaura or Ullmann couplings for aryl-aryl bond formation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂O | Biaryl-substituted thiazole derivative |

Key Findings :

Scientific Research Applications

Chemistry

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions. The compound's unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains.

- Antifungal Activity : Research indicates that thiazole derivatives can inhibit fungal growth, making them candidates for antifungal drug development.

- Anticancer Properties : In vitro studies have highlighted the anticancer potential of thiazole derivatives. For example, a related thiazole compound exhibited strong selectivity against human lung adenocarcinoma cells with an IC50 value of 23.30 mM .

Medicine

The therapeutic potential of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide includes:

- Drug Development : The compound is being explored for its role in developing new pharmaceuticals targeting specific diseases due to its ability to interact with biological targets.

- Pharmacological Studies : Its mechanism of action may involve binding to enzymes or receptors, potentially modulating their activity and influencing pathways related to cell proliferation and apoptosis.

Case Studies

- Anticancer Activity Study : A study conducted by Evren et al. (2019) synthesized various thiazole derivatives and tested them against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited promising anticancer activity, suggesting that similar compounds could be further explored for therapeutic applications .

- Antimicrobial Research : A recent investigation into thiazole-based compounds revealed their effectiveness against resistant bacterial strains, emphasizing the potential of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares core features with several thiazole-acetamide derivatives (Table 1). Key structural variations include:

- Substituents on the thiazole ring : Ethoxy (target) vs. methoxy, chloro, or alkyl groups in analogs.

- Acetamide side-chain modifications : Thioether linkage (target) vs. piperazine, triazole, or coumarin moieties in others.

Table 1: Structural Features of Selected Thiazole-Acetamide Derivatives

Key Observations :

- Thioether linkages (as in the target) are less common than piperazine or triazole moieties, which may alter electronic properties and target binding .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s molecular weight (~404.46) is lower than piperazine-containing analogs (e.g., 410–438 g/mol), likely due to the absence of a heterocyclic amine.

- Thioether-containing compounds (e.g., ’s 8b, MP = 229–231°C) generally exhibit lower melting points than piperazine derivatives (MP = 269–329°C), suggesting reduced crystallinity .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide exhibit significant antibacterial activity against various strains of bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially serving as lead compounds for new antibiotics .

Anticancer Activity

The anticancer potential of thiazole derivatives has been highlighted in several studies. For instance, derivatives with structural similarities to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide have shown cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of thiazole compounds reported IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat T cells and A431 cells, indicating promising anticancer activity .

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative A | Jurkat T Cells | 1.61 |

| Thiazole Derivative B | A431 Cells | 1.98 |

| N-(4-(4-ethoxyphenyl)... | Varies | TBD |

Anti-inflammatory Activity

Thiazole compounds are also known for their anti-inflammatory properties. Studies have indicated that certain thiazole derivatives can significantly reduce inflammatory markers in vitro and in vivo models. For example, compounds similar to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide have been shown to inhibit the expression of pro-inflammatory cytokines .

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For instance, some studies suggest that these compounds may act as inhibitors of crucial enzymes involved in cellular processes such as apoptosis and cell proliferation . Molecular docking studies have provided insights into how these compounds bind to target proteins, enhancing our understanding of their pharmacological profiles.

Case Studies

- Leishmaniasis Treatment : A series of thiazole derivatives were evaluated for their leishmanicidal activity against Leishmania infantum. The results indicated that certain derivatives significantly reduced the survival of intracellular amastigotes while exhibiting low toxicity towards mammalian cells .

- Alzheimer’s Disease : Compounds containing thiazole moieties have been investigated for their acetylcholinesterase inhibitory activity, which is crucial in the treatment of Alzheimer’s disease. One study reported an IC50 value of 2.7 µM for a related compound, suggesting potential therapeutic applications .

Q & A

Q. Advanced

- Enzyme inhibition assays : Use recombinant enzymes (e.g., CK1, lipoxygenase) to measure IC₅₀ values. highlights CK1 inhibition studies using kinase activity assays with ATP competition .

- Cell-based assays : Antiproliferative activity is tested via MTT assays on cancer cell lines (e.g., colon cancer HT-29), where substituents like trifluoromethyl groups enhance metabolic stability and potency .

- Structure-activity relationship (SAR) : Modifying the 4-ethoxyphenyl group to bulkier substituents (e.g., 4-sulfamoylphenyl) increases hydrophobic interactions with enzyme active sites .

How can contradictory data in biological activity across studies be resolved?

Advanced

Discrepancies often arise from:

- Assay variability : Differences in cell lines, enzyme sources, or assay conditions (e.g., ATP concentration in kinase assays). Standardizing protocols (e.g., CLIA guidelines) minimizes variability .

- Compound stability : Degradation in DMSO stock solutions can reduce observed activity. Use fresh stocks and validate purity via HPLC before assays .

- Structural analogs : Subtle changes (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter binding affinity. Comparative studies using isosteric replacements clarify contributions of specific substituents .

What computational methods support the design of derivatives with improved pharmacokinetic profiles?

Q. Advanced

- Molecular docking : Tools like AutoDock predict binding modes with target proteins (e.g., EGFR or BRAFV600E). used docking to optimize quinazolinone hybrids for dual kinase inhibition .

- ADMET prediction : Software like SwissADME evaluates lipophilicity (logP), solubility, and metabolic stability. The trifluoromethyl group in improves logP and half-life .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

How do crystallographic studies inform the understanding of intermolecular interactions and polymorphism?

Advanced

X-ray crystallography reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.